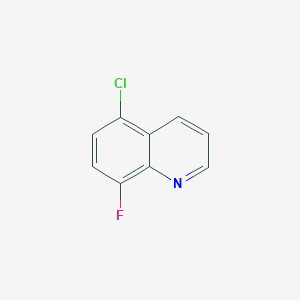

5-Chloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVDGTQTVXVHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310916 | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-51-1 | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-8-fluoroquinoline: Technical Guide & Safety Data Sheet (SDS)

Executive Summary

5-Chloro-8-fluoroquinoline (CAS: 500579-51-1 ) is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3][4] Belonging to the haloquinoline class, its structural distinctiveness lies in the specific placement of a chlorine atom at the C5 position and a fluorine atom at the C8 position. This substitution pattern is critical in medicinal chemistry for modulating metabolic stability, lipophilicity, and electronic distribution in drug scaffolds, particularly in the development of kinase inhibitors and anti-infective agents.

This guide provides a comprehensive technical analysis, including validated physical properties, a self-validating synthesis protocol, safety standards (SDS), and application insights for research and development professionals.

Chemical Identity & Physical Properties[3][6][7][8][9]

| Property | Specification |

| Chemical Name | 5-Chloro-8-fluoroquinoline |

| CAS Number | 500579-51-1 |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| SMILES | FC1=C2N=CC=CC2=C(Cl)C=C1 |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 68–72 °C (Predicted/Analogous range) |

| Boiling Point | ~265 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |

| Purity Grade | Typically >97% (HPLC/GC) for research use |

Safety Data Sheet (SDS) & Handling

Note: This section summarizes critical safety data derived from GHS classifications for halogenated quinolines. Always consult the specific vendor SDS before handling.

Hazard Identification (GHS Classification)

| Hazard Class | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Precautionary Protocols

-

PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles with side shields, and a lab coat. Use a NIOSH-approved N95 respirator if dust formation is likely.[1][2]

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

-

Spill Response: Dampen with water to prevent dust, sweep up into a chemical waste container. Do not let product enter drains.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present. Seek medical attention.

-

Skin Contact: Wash with plenty of soap and water. If irritation persists, get medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER immediately.

Synthesis & Manufacturing

The synthesis of 5-Chloro-8-fluoroquinoline is classically achieved via the Skraup Quinoline Synthesis , a robust method for constructing the quinoline core from aniline precursors.[1][2]

Retrosynthetic Analysis

The strategic disconnection involves the cyclization of 5-chloro-2-fluoroaniline with glycerol (or acrolein equivalent) under acidic, oxidizing conditions.[1][2] The regioselectivity is driven by the aniline nitrogen directing the cyclization to the ortho position.

-

Starting Material: 5-Chloro-2-fluoroaniline (CAS: 2106-05-0)[1][2][5]

-

Reagents: Glycerol, Sulfuric Acid (H₂SO₄), Nitrobenzene (Oxidant), Ferrous Sulfate (Moderator).

Reaction Mechanism Diagram

The following diagram illustrates the Skraup cyclization pathway transforming the aniline precursor into the target quinoline.[6]

Caption: Skraup synthesis pathway converting 5-chloro-2-fluoroaniline to 5-chloro-8-fluoroquinoline.

Experimental Protocol (Bench Scale)

Objective: Synthesize 10g of 5-Chloro-8-fluoroquinoline.

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Reagent Addition:

-

Add 5-chloro-2-fluoroaniline (14.5 g, 0.1 mol).[1]

-

Add Glycerol (27.6 g, 0.3 mol).

-

Add Ferrous sulfate (1.0 g) (moderates the reaction vigor).

-

Add Nitrobenzene (12.3 g, 0.1 mol) as the oxidant.

-

-

Acidification: Cautiously add concentrated Sulfuric Acid (25 mL) dropwise with stirring. The reaction is exothermic.

-

Heating: Heat the mixture gradually to reflux (~140°C). Maintain reflux for 4–6 hours until the reaction turns dark brown/black.

-

Workup:

-

Cool to room temperature.

-

Pour the mixture into 500 mL of ice-water.

-

Basify to pH 10 using 50% NaOH solution (Caution: Exothermic).[1]

-

Perform steam distillation to remove unreacted nitrobenzene.

-

-

Extraction: Extract the aqueous residue with Dichloromethane (3 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate 9:1) to yield the product as a pale solid.

Applications in Drug Discovery

The 5-chloro-8-fluoroquinoline scaffold serves as a "privileged structure" in medicinal chemistry.[1][2]

Structure-Activity Relationship (SAR)[2][3]

-

C8-Fluorine: The fluorine atom at position 8 is strategically placed to block metabolic hydroxylation, a common clearance pathway for quinolines.[1][2] Additionally, the electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, potentially improving membrane permeability.

-

C5-Chlorine: The chlorine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding the chemical space for library generation.[1][2]

Therapeutic Areas

-

Kinase Inhibitors: Quinoline derivatives are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., c-Met, EGFR).[1][2] The 5,8-substitution pattern helps orient the molecule within the hydrophobic pocket of the enzyme.

-

Anti-infectives: Analogous to fluoroquinolone antibiotics, this core can be elaborated to target bacterial DNA gyrase, although the pharmacophore usually requires a 4-oxo-3-carboxylic acid moiety.[1][2]

-

Agrochemicals: Used as an intermediate for herbicides where halogenated heterocycles provide environmental stability and target specificity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 500579-51-1. Retrieved from [Link]

- Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Source for general quinoline handling and properties).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 239463-89-9|4-Chloro-6,8-difluoroquinoline|BLD Pharm [bldpharm.com]

- 2. 446-35-5|2,4-Difluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1208626-68-9|4-Chloro-5,8-difluoroquinoline|BLD Pharm [bldpharm.com]

- 4. 1204811-28-8|3,4-Dichloro-8-fluoroquinoline|BLD Pharm [bldpharm.com]

- 5. 5-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

5-Chloro-8-fluoroquinoline: Strategic Pharmacophore & Bioisosteric Probe

Topic: 5-Chloro-8-fluoroquinoline as a Pharmacophore in Medicinal Chemistry Content Type: In-Depth Technical Guide

Executive Summary

In the high-stakes landscape of lead optimization, 5-chloro-8-fluoroquinoline represents a sophisticated "probe scaffold" rather than a mere structural intermediate. While the quinoline ring is a privileged structure in medicinal chemistry—found in antimalarials, kinase inhibitors, and antibacterials—this specific substitution pattern (5-Cl, 8-F) offers a unique tactical advantage.[1]

It serves two primary functions:

-

Metabolic Blocking: The 5-chloro substituent obstructs the electron-rich C5 position, a primary site for Cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability (

).[1] -

Mechanistic Deconvolution (The "Chelation Check"): The 8-fluoro substituent acts as a non-chelating bioisostere of the 8-hydroxyl group.[1] This allows medicinal chemists to rigorously test whether a lead compound (such as a clioquinol derivative) acts via metal chelation or hydrophobic intercalation.[1]

This guide details the physicochemical rationale, synthetic pathways, and application of this pharmacophore in modern drug discovery.[1]

Chemical Rationale & Physicochemical Properties[1][2][3][4][5]

The Bioisosteric Switch (8-OH vs. 8-F)

The 8-hydroxyquinoline scaffold (8-HQ) is a bidentate chelator of divalent metals (

The 8-fluoro analog mimics the steric bulk and electronegativity of the hydroxyl group but abolishes the hydrogen bond donor capability and drastically reduces metal affinity.[1]

| Property | 8-Hydroxyquinoline (8-HQ) | 8-Fluoroquinoline (8-FQ) | Medicinal Chemistry Implication |

| H-Bond Donor | Yes (Strong) | No | 8-FQ improves membrane permeability by reducing polar surface area (PSA).[1] |

| Metal Chelation | Bidentate ( | None/Negligible | 8-FQ is used to prove if biological activity requires metal binding.[1] |

| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | 8-F lowers the |

| Metabolic Fate | Glucuronidation (Phase II) | Stable | 8-F prevents rapid Phase II conjugation, extending half-life.[1] |

The 5-Chloro "Metabolic Shield"

The C5 position of quinoline is electronically susceptible to electrophilic attack and CYP450 oxidation.[1] Introducing a chlorine atom at C5:

-

Steric Blockade: Prevents access to the metabolic heme center.[1]

-

Lipophilicity Boost: Increases

by approximately 0.7 units, enhancing Blood-Brain Barrier (BBB) penetration—critical for CNS targets.[1]

Synthetic Accessibility

The synthesis of 5-chloro-8-fluoroquinoline is typically achieved via the Skraup-Doebner-Miller reaction or modified Friedländer synthesis . The most robust route for research scale is the Skraup cyclization using a substituted aniline.[1]

Core Synthesis Protocol (Skraup Method)

Target: 5-Chloro-8-fluoroquinoline Starting Material: 5-Chloro-2-fluoroaniline

Reagents:

-

Concentrated Sulfuric Acid (

, catalyst/dehydrating agent)[1] -

Sodium 3-nitrobenzenesulfonate (Oxidant, safer alternative to nitrobenzene)[1]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 5-chloro-2-fluoroaniline (10 mmol), glycerol (15 mmol), and sodium 3-nitrobenzenesulfonate (7 mmol).

-

Acid Addition: Cautiously add conc.

(20 mL) dropwise. Caution: Exothermic reaction.[1] -

Cyclization: Heat the mixture to 140°C for 4 hours. The reaction proceeds via the formation of acrolein in situ, followed by Michael addition of the aniline, cyclization, and oxidation.[1]

-

Quench: Cool to room temperature. Pour onto crushed ice (100 g).

-

Neutralization: Basify the solution to pH 9 using

(28%). The product will precipitate or form an oil.[1] -

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over

.[1] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization of Synthetic Logic

Figure 1: Skraup synthesis pathway for constructing the 5-chloro-8-fluoroquinoline core.

Medicinal Chemistry Applications

Case Study: Antibacterial Fluoroquinolones

While classic fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-piperazinyl pattern, the 8-fluoro position is critical in "third-generation" agents (e.g., Sparfloxacin) to enhance activity against Gram-positive bacteria (S. pneumoniae).[1]

-

Role of 5-Cl: In research analogs, adding 5-Cl to the 8-F core increases lipophilicity, aiding penetration into bacterial biofilms, though it may reduce water solubility.

-

Mechanism: These agents inhibit DNA Gyrase (Topoisomerase II).[1][3] The 5-Cl-8-F core is used to probe the spatial tolerance of the enzyme's binding pocket (the "QRDR" region).

Case Study: CNS & Alzheimer's (The PBT2 Analogs)

Research into Metal-Protein Attenuating Compounds (MPACs) often targets the interaction between Copper/Zinc and Amyloid-beta (

-

The Control: 5-Chloro-8-hydroxyquinoline (Cloxiquine) mobilizes brain metals but can be toxic due to systemic chelation.[1]

-

The Probe: 5-Chloro-8-fluoroquinoline is synthesized to serve as the negative control .

-

Hypothesis: If the 8-F analog (non-chelator) fails to rescue neuronal toxicity while the 8-OH analog succeeds, the mechanism is confirmed to be metal-dependent.[1]

-

Result: If the 8-F analog retains activity, the drug is likely acting via off-target receptor modulation or direct antioxidant effects, not chelation.

-

Biological Evaluation Workflow

When characterizing a new derivative containing this pharmacophore, the following logic tree ensures robust data interpretation.

Figure 2: SAR Decision Tree for deconvoluting mechanism of action using the 8-fluoro probe.

Experimental Protocol: Lipophilicity Assessment

Since the 5-chloro-8-fluoro substitution significantly alters LogP, experimental validation is required before in vivo studies.

Protocol: Shake-Flask LogP Determination

-

Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Dissolution: Dissolve 5-chloro-8-fluoroquinoline (1 mg) in the water-saturated octanol phase (5 mL). Measure UV absorbance (

) at -

Partitioning: Add octanol-saturated PBS (5 mL). Vortex vigorously for 5 minutes.[1] Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Measurement: Measure UV absorbance of the octanol layer (

).[1] -

Calculation:

Note: If

References

-

Antibacterial Quinolone Structure-Activity Relationships Source:Clinical Infectious Diseases Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.[1][4] URL:[Link]1]

-

Synthesis of Quinoline Derivatives (Skraup Reaction) Source:Journal of Organic Chemistry Title: Improved Synthesis of 8-Substituted Quinolines via Modified Skraup Reaction. URL:[Link]1]

-

8-Hydroxyquinoline vs. 8-Fluoroquinoline in Alzheimer's Research Source:Journal of Medicinal Chemistry Title: Metal-Protein Attenuating Compounds for the Treatment of Alzheimer's Disease. URL:[Link]1]

-

Cloxiquine (5-Chloro-8-hydroxyquinoline) Profile Source:PubChem Title: 5-Chloro-8-hydroxyquinoline Compound Summary. URL:[Link]1]

-

Fluoroquinolone Mechanisms and Resistance Source:MDPI Molecules Title: The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. URL:[Link]1]

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Enduring Potency of Halogenated Quinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1] Its rigid structure and the presence of a nitrogen atom create a unique electronic environment, making it a versatile template for designing a vast array of therapeutic agents.[2] Quinoline derivatives are found in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline ring system has proven to be a powerful tool for modulating the physicochemical properties and enhancing the pharmacological potency of these derivatives. This in-depth technical guide will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of halogenated quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical class of compounds.

The Impact of Halogenation on Physicochemical Properties and Biological Activity

The introduction of halogens into a quinoline scaffold can significantly alter its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific effects depend on the nature of the halogen, its position on the quinoline ring, and the overall molecular architecture.

-

Fluorine: Often used to block metabolic oxidation at specific positions, thereby increasing the bioavailability and half-life of a drug. Its high electronegativity can also alter the pKa of nearby functional groups, influencing receptor binding.

-

Chlorine and Bromine: These halogens can increase lipophilicity, which may enhance membrane permeability and target engagement. They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

-

Iodine: While less commonly used, iodine can form strong halogen bonds and has been explored for its potential in developing targeted radiopharmaceuticals.

The position of the halogen on the quinoline ring is also critical. For instance, a halogen at the 7-position is a common feature in many antimalarial and antibacterial quinolines, while substitutions at other positions can confer different biological activities.[3]

Anticancer Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.[4]

Mechanism of Action: Targeting Key Oncogenic Pathways

One of the primary mechanisms by which halogenated quinolines exert their anticancer effects is through the inhibition of tyrosine kinases .[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[5] By blocking the activity of receptor tyrosine kinases such as VEGFR and EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[5][6]

Another important mechanism is the inhibition of tubulin polymerization .[7] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and cell death. Some halogenated quinoline derivatives have been shown to bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.

Furthermore, these compounds can induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS) , DNA damage , and the inhibition of topoisomerase enzymes .[3][7]

Diagram: Generalized Mechanism of Action of Halogenated Quinoline Anticancer Agents

Caption: Halogenated quinolines exert anticancer effects through multiple mechanisms.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anticancer halogenated quinolines:

-

Position of Halogen: The presence of a halogen at the 3rd or 4th position of an aromatic ring attached to the quinoline core has been shown to improve antiproliferative activity.[8]

-

Type of Halogen: In some series, compounds bearing a halogen group at the 4-position on a phenyl ring showed improved antiproliferative activity.[7]

-

Lipophilicity: Increased lipophilicity due to halogen substitution can enhance the ability of the molecule to cross cell membranes and reach its intracellular target.[9]

Quantitative Data: Anticancer Activity of Halogenated Quinolines

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 63 | Quinoline-chalcone hybrid | Caco-2 (Colon) | 5.0 | [6] |

| Compound 64 | Quinoline-chalcone hybrid | Caco-2 (Colon) | 2.5 | [6] |

| Compound 41 | 4-chloro-3'-[(7-chloroquinolin-4-yl)amino]chalcone | LNCaP (Prostate) | 7.93 µg/mL | [8] |

| Compound 42 | 3'-[(7-chloroquinolin-4-yl)amino]-3-fluorochalcone | LNCaP (Prostate) | 7.11 µg/mL | [8] |

| Compound 12e | Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [10] |

| Compound 12e | Quinoline-chalcone derivative | HCT-116 (Colon) | 5.34 | [10] |

| Compound 12e | Quinoline-chalcone derivative | MCF-7 (Breast) | 5.21 | [10] |

Antimicrobial Activity of Halogenated Quinoline Derivatives

Halogenated quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents. Their efficacy extends to both Gram-positive and Gram-negative bacteria, and research continues to explore their potential against multidrug-resistant strains and biofilms.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .

-

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

-

Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Diagram: Mechanism of Action of Fluoroquinolones

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinolones is highly dependent on their substitution pattern:

-

C-7 Position: Substitution at the C-7 position with a piperazine ring or other cyclic amines is crucial for potent antibacterial activity and influences the spectrum of activity.

-

Halogen at C-7: The presence of a halogen at the 7th position can increase the tendency for coupling reactions, allowing for the synthesis of diverse derivatives.[7]

-

C-8 Position: A chlorine atom at the C-8 position has been shown to be detrimental to antifungal activity in some series of quinoline-based hybrids.[11]

Quantitative Data: Antimicrobial Activity of Halogenated Quinolines

| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |

| Compound 7b | Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [11] |

| Compound 7b | Quinoline-based hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| Compound 8 | N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [7] |

| Compound 7 | Novel quinoline derivative | E. coli ATCC25922 | 2 | [7] |

| Compound 7 | Novel quinoline derivative | S. aureus ATCC25923 | 0.031 | [7] |

| QQ1, QQ4, QQ6-9, QQ12, QQ13 | Quinolinequinones | S. aureus | 1.22 mg/L | [8] |

| QQ10 | Quinolinequinone | Candida albicans | 1.22 mg/L | [8] |

Antimalarial Activity of Halogenated Quinoline Derivatives

Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria.[3] This paved the way for the development of synthetic halogenated quinoline derivatives, such as chloroquine and mefloquine, which have been mainstays in malaria chemotherapy for decades.

Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action of many antimalarial quinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.

Antimalarial quinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme is toxic to the parasite, leading to its death.

Structure-Activity Relationship (SAR) Insights

The antimalarial activity of 4-aminoquinolines like chloroquine is highly dependent on specific structural features:

-

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for optimal antimalarial activity.[2][3]

-

Alkyl Side Chain: A flexible alkyl side chain of two to five carbons between the two amino groups is critical for activity.[2]

-

C-6 Fluoro Group: A fluoro group at the C-6 position of the quinoline moiety has been shown to increase antimalarial activity.[3]

Quantitative Data: Antimalarial Activity of Halogenated Quinolines

| Compound ID | Structure/Substitution | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 17 | C5-fluoro dioxoisoindoline-quinoline hybrid | CQR PfW2 | 0.097 | [3] |

| Compound 30 | Aminoalkyl sulphonamide-quinoline hybrid | CQS PfNF54 | 0.10 | [3] |

| Compound 154 | Quinoline-hydrazine-carbothiomide hybrid | CQR P. falciparum | 0.10 | [3] |

| Ferroquine derivative | 4-aminoquinoline-ferrocene hybrid | Chloroquine-resistant | 0.13 | [12] |

| Compound 5 | Mono-brominated thiaplakortone A analogue | Dd2 | 0.058 | [1] |

Synthesis and Characterization of Halogenated Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of halogenated quinoline derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

-

Gould-Jacobs Reaction: A widely used method for the synthesis of 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.

-

Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline in the presence of a strong acid.

-

Direct Halogenation: The direct halogenation of a pre-formed quinoline ring can be achieved using various halogenating agents. The regioselectivity of the reaction is influenced by the existing substituents on the quinoline ring.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are powerful tools for introducing aryl or alkynyl groups onto a halogenated quinoline scaffold.[4]

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of halogenated quinolines.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-iodoquinoline (A Key Intermediate)

This protocol describes a two-step synthesis of 4-chloro-7-iodoquinoline, a versatile intermediate for the preparation of various biologically active compounds.

Step 1: Synthesis of 7-Iodoquinolin-4-ol

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-iodoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the mixture at 140-150 °C for 2 hours.

-

Increase the temperature to 240-250 °C and maintain for 30 minutes.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Filter the solid precipitate, wash with diethyl ether, and dry to obtain 7-iodoquinolin-4-ol.

Step 2: Chlorination of 7-Iodoquinolin-4-ol

-

To a stirred suspension of 7-iodoquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3) (5 equivalents), add N,N-dimethylformamide (DMF) (0.5 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture at 110 °C for 3 hours.

-

Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous ammonia.

-

Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure 4-chloro-7-iodoquinoline.

Characterization Techniques

The synthesized halogenated quinoline derivatives must be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure confirmation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A reversed-phase HPLC method with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid) and UV detection is commonly employed.[14]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition of the compound.

Conclusion and Future Perspectives

Halogenated quinoline derivatives represent a remarkably versatile and potent class of compounds with a wide range of therapeutic applications. Their success in anticancer, antimicrobial, and antimalarial drug discovery underscores the power of the quinoline scaffold as a "privileged" structure in medicinal chemistry. The strategic incorporation of halogens provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency and improved pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes to access novel halogenated quinoline derivatives.

-

Targeted Drug Design: The use of computational modeling and structure-based drug design to develop halogenated quinolines that selectively target specific enzymes or receptors, thereby minimizing off-target effects and toxicity.

-

Overcoming Drug Resistance: The design of novel halogenated quinoline derivatives that can overcome existing drug resistance mechanisms in cancer cells, bacteria, and parasites.

-

Hybrid Molecules: The synthesis of hybrid molecules that combine a halogenated quinoline scaffold with other pharmacophores to create multifunctional drugs with enhanced efficacy.

The rich history and continued innovation in the field of halogenated quinoline derivatives suggest that these compounds will remain a vital source of new therapeutic agents for the foreseeable future.

References

- Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. (n.d.).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31227–31258.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(10), 4047–4083.

- Mechanism of action of quinolone antibiotics. (2022, April 26). YouTube.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2021, March 25). YouTube.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6891.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). mSphere, 5(2).

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). RSC Advances, 11(45), 28205–28229.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2022). Molecules, 27(8), 2268.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7822.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31227–31258.

- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1748.

- Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2014). Malaria Journal, 13, 259.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4305.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). ACS Omega, 8(22), 19575–19584.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.

- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.

- Synthesis of 6-bromo-4-iodoquinoline. (2016). Proceedings of the 2016 International Conference on Materials Science, Energy Technology and Environmental Engineering (MSETEE 2016).

- Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. (2015). Arabian Journal of Chemistry, 8(5), 651-659.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021).

- Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. (2020). ChemistrySelect, 5(33), 10187–10199.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). Am J Transl Res, 13(2), 1335–1375.

- A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2021). Molecules, 26(19), 5898.

- Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. (2015). Arabian Journal of Chemistry, 8(5), 651-659.

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.

- A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2021). Molecules, 26(19), 5898.

- Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2022).

Sources

- 1. Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]

- 9. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. bcc.bas.bg [bcc.bas.bg]

Methodological & Application

nucleophilic substitution reactions of 5-Chloro-8-fluoroquinoline

Technical Application Note: Regioselective Functionalization of 5-Chloro-8-fluoroquinoline

Executive Summary

This guide details the nucleophilic substitution protocols for 5-Chloro-8-fluoroquinoline (CAS: 446-35-5) . This scaffold represents a high-value "orthogonal" intermediate in medicinal chemistry. Its value lies in the differential reactivity of its two halogen substituents: the 8-fluoro group is highly activated for Nucleophilic Aromatic Substitution (

This note provides validated protocols for selectively displacing the 8-fluoro substituent with oxygen and nitrogen nucleophiles to generate 5-chloro-8-substituted quinolines , including the antiseptic agent Cloxiquine and its analogs.

Mechanistic Insight & Regioselectivity

To design successful experiments, one must understand the electronic landscape of the quinoline ring.

The "Element Effect" and Position Sensitivity

In

-

Fluorine vs. Chlorine: Fluorine is the superior leaving group for

despite the strong C-F bond. Its high electronegativity lowers the energy of the LUMO at the attached carbon, accelerating the initial nucleophilic attack. -

Position 8 vs. Position 5: The nitrogen atom in the quinoline ring exerts a strong inductive electron-withdrawing effect (-I). Position 8, being closer to the nitrogen, experiences a stronger inductive pull than position 5. Furthermore, the 5-position is electronically deactivated relative to the 8-position for nucleophilic attack in the absence of nitro-activation.

Conclusion: Under standard basic conditions (

Reaction Pathway Diagram

The following diagram illustrates the orthogonal reactivity logic.

Figure 1: Mechanistic pathway showing the selective displacement of the 8-Fluoro substituent via a Meisenheimer intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-8-alkoxyquinolines (Etherification)

Target Application: Synthesis of lipophilic chelators or CNS-active analogs.

Reagents:

-

Substrate: 5-Chloro-8-fluoroquinoline (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (1.2 – 1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Alkoxide Formation: Cool to 0°C. Add the alcohol (R-OH) dropwise. Stir for 15–30 minutes until gas evolution ceases. Note: This pre-forms the potent alkoxide nucleophile.

-

Addition: Add 5-Chloro-8-fluoroquinoline (1.0 equiv) as a solution in minimal DMF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). If the alcohol is primary (e.g., MeOH, EtOH), RT is sufficient (1–4 hours). For secondary or bulky alcohols, heat to 60–80°C.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (

) and appearance of the ether product. -

Workup: Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

. -

Purification: Flash column chromatography (Silica gel).

Critical Control Point: Do not use hydroxide bases (NaOH/KOH) if the ether is the desired product, as competitive hydrolysis to the phenol (Cloxiquine) will occur.

Protocol B: Synthesis of 5-Chloro-8-aminoquinolines (Amination)

Target Application: Introduction of solubilizing groups (e.g., morpholine, piperazine).

Reagents:

-

Substrate: 5-Chloro-8-fluoroquinoline (1.0 equiv)

-

Nucleophile: Amine (Primary or Secondary) (2.0 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMSO or NMP (Polar aprotic solvents are essential for

).

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 5-Chloro-8-fluoroquinoline (1.0 equiv), the amine (2.0 equiv), and

(2.0 equiv). -

Solvation: Add DMSO (concentration 0.2 – 0.5 M).

-

Thermal Activation: Seal the vessel and heat to 90–110°C . Note: Amines are generally less nucleophilic than alkoxides in this context; thermal energy is required to overcome the activation barrier.

-

Timecourse: Reactions typically reach completion in 4–12 hours.

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

If Solid: Filter, wash with water, and dry.

-

If Oiling out: Extract with DCM, wash with brine, dry, and concentrate.

-

Protocol C: Hydrolysis to 5-Chloro-8-hydroxyquinoline (Cloxiquine)

Target Application: Synthesis of metal chelators/antiseptics.

Reagents:

-

Substrate: 5-Chloro-8-fluoroquinoline.

-

Reagent: KOH (5.0 equiv) in Water/DMSO (1:1 mixture).

Methodology:

-

Dissolve substrate in DMSO.

-

Add aqueous KOH.

-

Heat to 100°C for 6 hours.

-

Acidification (Critical): The reaction produces the phenolate salt. Upon cooling, acidify carefully with 1M HCl to pH 6–7. The free phenol (Cloxiquine) will precipitate.

-

Filtration: Collect the solid by filtration.

Data Summary & Troubleshooting

Table 1: Reactivity Profile of Nucleophiles at C-8

| Nucleophile Class | Reagent Example | Solvent | Temp (°C) | Yield (Typical) | Notes |

| Alkoxide (1°) | NaOMe / MeOH | MeOH/THF | 25 (RT) | >90% | Very fast; exothermic. |

| Alkoxide (2°) | NaOiPr / iPrOH | DMF | 60 | 80-85% | Steric hindrance slows rate. |

| Cyclic Amine | Morpholine | DMSO | 100 | 75-85% | Requires heat; clean conversion. |

| Aniline | Aniline | DMSO | 120+ | 40-60% | Poor nucleophile; requires forcing conditions. |

| Hydroxide | KOH | DMSO/H2O | 100 | >90% | Acidify workup to isolate phenol. |

Troubleshooting Guide:

-

Issue: Starting material remains but the reaction has stalled.

-

Solution: Add 0.5 equiv of Crown Ether (18-Crown-6) if using K2CO3 to solubilize the cation. Switch solvent to NMP and increase temp by 10°C.

-

-

Issue: Formation of side products.

-

Solution: Ensure anhydrous conditions for Protocols A and B. Moisture leads to hydrolysis (Protocol C product).

-

-

Issue: 5-Cl displacement observed.

-

Diagnosis: This is extremely rare under these conditions. Ensure no transition metals (Pd, Ni, Cu) are present as contaminants in reagents.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 8-substituted derivatives.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 534(7607), 369–373. [Link]

-

Context: Provides the modern mechanistic understanding th

reactions, particularly with Fluorine, may proceed via a concerted pathway rather than a stepwise Meisenheimer intermediate, though the practical outcome (F displacement) remains the same.[1]

-

-

Synthesis of Cloxiquine (5-Chloro-8-hydroxyquinoline)

-

Regioselectivity in Quinoline Substitution

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

- Context: Authoritative text confirming the reactivity order of halo-quinolines and the activating effect of the ring nitrogen on positions 2, 4, and 8.

-

-

General

on Fluoroarenes:-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reactions of 1-fluoro-2:4-dinitrobenzene with primary aromatic amines." Chemical Reviews, 49(2), 273–412. [Link]

- Context: Foundational text establishing the "element effect" where Fluorine is displaced orders of magnitude faster than Chlorine in reactions.

-

Sources

Application Notes and Protocols: 5-Chloro-8-fluoroquinoline as a Novel Ligand for Advanced Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of 5-Chloro-8-fluoroquinoline as a sophisticated ligand in the synthesis of novel metal complexes. While direct literature on this specific ligand is emerging, this document provides a comprehensive framework based on the well-established chemistry of analogous 8-haloquinolines and the predictable electronic effects of fluorine substitution. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with various metal ions. Furthermore, we explore the anticipated properties and diverse potential applications of these complexes in catalysis, materials science, and drug development, supported by comparative data from closely related compounds.

Introduction: The Rationale for 5-Chloro-8-fluoroquinoline in Coordination Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] The 8-hydroxyquinoline substructure, in particular, is a privileged chelating agent, forming stable complexes with a wide array of metal ions.[3] The introduction of halogen substituents onto the quinoline ring system profoundly modulates the electronic and steric properties of the resulting ligands, thereby influencing the stability, reactivity, and application profile of their metal complexes.

This guide focuses on the untapped potential of 5-Chloro-8-fluoroquinoline. The presence of a chloro group at the 5-position and a fluoro group at the 8-position is anticipated to create a unique electronic environment. The strong electronegativity of the fluorine atom is expected to influence the electron density of the quinoline ring and the coordinating nitrogen atom, potentially altering the binding affinities and redox properties of the resulting metal complexes.[4] This fine-tuning of electronic properties opens up new avenues for the rational design of metal complexes with tailored functionalities.

Synthesis of 5-Chloro-8-fluoroquinoline: A Proposed Pathway

Protocol 1: Proposed Synthesis of 5-Chloro-8-fluoroquinoline

Materials:

-

4-Chloro-2-fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: Slowly add 4-Chloro-2-fluoroaniline to the mixture, followed by the cautious addition of the oxidizing agent.

-

Reaction: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is typically exothermic and should be carefully controlled. Continue heating for several hours after the initial vigorous reaction has subsided.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it cautiously into a large volume of ice-water. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 5-Chloro-8-fluoroquinoline.

Causality of Experimental Choices: The Skraup synthesis is a robust method for constructing the quinoline ring system. The use of a fluorinated aniline precursor is a common strategy for introducing fluorine into the final heterocyclic product.[5] The purification by column chromatography is essential to remove unreacted starting materials and byproducts.

Synthesis of Metal Complexes with 5-Chloro-8-fluoroquinoline

The nitrogen atom of the quinoline ring and the fluorine atom at the 8-position of 5-Chloro-8-fluoroquinoline can act as a bidentate ligand, chelating to a central metal ion. The following is a general protocol for the synthesis of its metal complexes, which can be adapted for various metal precursors.

Protocol 2: General Synthesis of M(II)-(5-Chloro-8-fluoroquinoline)₂ Complexes

Materials:

-

5-Chloro-8-fluoroquinoline

-

A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

-

Ethanol or Methanol

-

A suitable base (e.g., sodium acetate or triethylamine)

-

Deionized water

Procedure:

-

Ligand Solution: Dissolve 5-Chloro-8-fluoroquinoline (2 molar equivalents) in a minimal amount of warm ethanol or methanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in deionized water or ethanol.

-

Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

-

pH Adjustment: If necessary, add a solution of the base dropwise to facilitate deprotonation and complexation, leading to the precipitation of the metal complex.

-

Isolation: Stir the reaction mixture for several hours, then collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting metal complex in a vacuum oven at an appropriate temperature.

Self-Validating System: The formation of the complex can be monitored by thin-layer chromatography (TLC) to observe the consumption of the ligand. The successful synthesis can be confirmed by a color change in the solution and the formation of a precipitate.

Characterization of 5-Chloro-8-fluoroquinoline and its Metal Complexes

A comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds.

| Analytical Technique | 5-Chloro-8-fluoroquinoline (Ligand) | Metal Complexes |

| ¹H and ¹³C NMR | To confirm the chemical structure and purity. | Can be challenging due to paramagnetism for some metals (e.g., Cu(II), Ni(II)). Diamagnetic complexes (e.g., Zn(II)) will show shifts in the ligand's proton and carbon signals upon coordination. |

| FT-IR Spectroscopy | Characteristic C-Cl, C-F, and quinoline ring vibrations. | Shifts in the C=N and other ring vibration bands upon coordination to the metal ion. |

| UV-Vis Spectroscopy | π-π* transitions of the quinoline ring system. | Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, and d-d transitions for transition metal complexes. |

| Mass Spectrometry | To determine the molecular weight and confirm the elemental composition. | To confirm the stoichiometry of the ligand to metal ratio in the complex. |

| Elemental Analysis | To determine the percentage of C, H, N, Cl, and F. | To confirm the overall composition of the metal complex. |

| Single-Crystal X-ray Diffraction | To determine the precise molecular structure. | To determine the coordination geometry around the metal center and the bond lengths and angles. |

Potential Applications of 5-Chloro-8-fluoroquinoline Metal Complexes

The unique electronic properties imparted by the chloro and fluoro substituents suggest a range of potential applications for the metal complexes of 5-Chloro-8-fluoroquinoline.

Catalysis

The electron-withdrawing nature of the halogen atoms can influence the Lewis acidity of the metal center in the complex. This could lead to enhanced catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Materials Science

Quinoline-based metal complexes, particularly those of Al(III) and Zn(II), are known for their electroluminescent properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs).[6] The fluorine substitution in 5-Chloro-8-fluoroquinoline could further tune the emission wavelength and improve the quantum efficiency and thermal stability of such materials.

Drug Development

8-Hydroxyquinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often enhanced upon complexation with metal ions.[1][3] The metal complexes of 5-Chloro-8-fluoroquinoline could exhibit potent biological activities due to the combined effects of the halogenated quinoline scaffold and the central metal ion. The increased lipophilicity due to the halogen atoms may enhance cell membrane permeability.

Visualizations

Proposed Synthesis of 5-Chloro-8-fluoroquinoline

Caption: Bidentate coordination of the ligand to a metal center.

Experimental Workflow for Application Screening

Caption: Workflow for evaluating the potential applications.

Conclusion

5-Chloro-8-fluoroquinoline represents a promising, yet underexplored, ligand for the development of novel metal complexes. The strategic placement of chloro and fluoro substituents is poised to yield complexes with unique electronic and steric properties, making them attractive candidates for a range of applications. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application-oriented investigation of these new materials. The provided protocols, grounded in established chemical principles, offer a reliable starting point for unlocking the full potential of 5-Chloro-8-fluoroquinoline in coordination chemistry.

References

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

ACS Omega. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. Retrieved from [Link]

-

ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved from [Link]

-

MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

-

PMC. (n.d.). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]

-

PubMed. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

-

Future Medicinal Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved from [Link]

-

PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (n.d.). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-8-fluoroquinoline

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with amino-substituted quinolines being particularly vital.[1] These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[2] The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of carbon-nitrogen (C-N) bonds, offering a more efficient and selective alternative to traditional methods like nucleophilic aromatic substitution.[2][3] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides and a wide array of amines.[4][5][6]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-8-fluoroquinoline, a substrate of interest in drug discovery due to the unique electronic properties imparted by the fluorine and chlorine substituents. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 5-Chloro-8-fluoroquinoline to form a Pd(II) complex.[6]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[6]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 5-Chloro-8-fluoroquinoline

This protocol is a recommended starting point for the Buchwald-Hartwig amination of 5-Chloro-8-fluoroquinoline. Optimization may be necessary depending on the specific amine used.

Materials and Reagents:

-

5-Chloro-8-fluoroquinoline

-

Amine of choice

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Reaction Setup Workflow:

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere (argon or nitrogen).

-

Addition of Reactants: To the flask, add 5-Chloro-8-fluoroquinoline (1.0 equivalent).

-

Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the amine (1.2 equivalents).

-

Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-8-fluoroquinoline derivative.

Recommended Reaction Parameters:

| Parameter | Recommended Value/Reagent | Rationale/Justification |

| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor. |

| Ligand | XPhos | A bulky, electron-rich phosphine ligand effective for coupling aryl chlorides. |

| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines. |

| Solvent | Toluene | A common solvent for Buchwald-Hartwig reactions, offering a suitable boiling point. |

| Temperature | 100-110 °C | Sufficient to promote the reaction without significant decomposition. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |

Expert Insights and Troubleshooting

Choice of Ligand and Catalyst

The selection of the ligand is critical for a successful Buchwald-Hartwig amination, especially with a challenging substrate like an aryl chloride.[6] Bulky, electron-rich phosphine ligands, such as XPhos, are often required to facilitate the oxidative addition and reductive elimination steps.[2] The choice of the palladium precursor is generally less critical, with Pd(OAc)₂ being a reliable and cost-effective option.

The Role of the Base

A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido intermediate. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and substrate.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Ensure an inert atmosphere; Use a fresh, high-purity catalyst and ligand; Switch to a stronger base (e.g., LHMDS); Increase the reaction temperature. |

| Formation of Hydrodehalogenated Byproduct | β-hydride elimination from the palladium-amido intermediate. | This is a known side reaction.[5] Try a bulkier ligand to sterically hinder this pathway. |

| Decomposition of Starting Material | Reaction temperature is too high; Base is too strong for sensitive functional groups. | Lower the reaction temperature; Screen alternative, milder bases such as Cs₂CO₃ or K₃PO₄. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 5-amino-8-fluoroquinoline derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and base, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for developing and optimizing this important transformation.

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination - A reaction of the week. (n.d.). Viaspace. [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1937–1943. [Link]

-

Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8874-8883. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

-

Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Note: Strategic Synthesis of 5-Chloro-8-fluoroquinoline

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-chloro-8-fluoroquinoline (CAS 500579-51-1) starting from 5-chloroquinoline .[1] While direct electrophilic fluorination of the quinoline ring is often non-selective or low-yielding due to the deactivated pyridine ring, this protocol utilizes a reliable three-step sequence: Regioselective Nitration , Chemoselective Reduction , and Balz-Schiemann Fluorination .[1]

This guide is designed for medicinal chemists and process development scientists requiring high purity (>98%) material for structure-activity relationship (SAR) studies, particularly where metabolic stability at the C8 position is desired.[1]

Retrosynthetic Analysis & Strategy

The Challenge: Regioselectivity

Direct functionalization of 5-chloroquinoline presents a regioselectivity challenge.[1] The nitrogen atom deactivates the pyridine ring towards electrophilic attack. In the benzene ring, the 5-chloro substituent directs ortho (C6) and para (C8).[1] However, in the quinoline system, the C8 position is electronically favored for electrophilic substitution over C6, especially under acidic nitration conditions where the nitrogen is protonated.[1]

The Solution: The Nitro-Amine Route

We circumvent direct fluorination issues by installing a nitro group at C8, reducing it to the amine without dechlorinating the C5 position, and converting the amine to the fluoride via the diazonium salt.[1]

Figure 1: Synthetic pathway for 5-Chloro-8-fluoroquinoline.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce the nitrogen functionality at the C8 position.[1] Critical Control Point: Temperature control is vital to minimize dinitration or degradation.[1]

-

Reagents:

Protocol:

-

Dissolution: Charge a round-bottom flask with 5-chloroquinoline (e.g., 10.0 g, 61.3 mmol) and cool to 0°C in an ice bath.

-

Acid Addition: Slowly add concentrated H2SO4 (30 mL) with stirring. Maintain internal temperature <10°C. Note: Exothermic protonation occurs.[1]

-

Nitration: Add KNO3 (8.0 g, 79.8 mmol) portion-wise over 30 minutes, keeping the temperature between 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1][3]

-

Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/water with vigorous stirring.

-

Isolation: Neutralize the slurry to pH ~8–9 using 28% NH4OH or saturated Na2CO3 solution. A yellow precipitate will form.[1]

-

Purification: Filter the solid. Wash with water.[1][4] Recrystallize from ethanol or triturate with dichloromethane/pentane to remove minor 6-nitro isomers.[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination). Why Fe/AcOH? Catalytic hydrogenation (Pd/C, H2) poses a high risk of dechlorinating the C5 position. Iron/Acetic acid is mild and highly chemoselective for nitro reduction in the presence of aryl chlorides.

-

Reagents:

Protocol:

-

Setup: Suspend 5-chloro-8-nitroquinoline (5.0 g, 24 mmol) in 50% aqueous acetic acid (50 mL).

-

Reduction: Heat the mixture to 60°C. Add Iron powder (5.4 g, 96 mmol) portion-wise over 20 minutes.

-

Reflux: Increase temperature to 80–90°C and stir for 2 hours. The yellow suspension will turn dark/black (iron salts).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove excess iron.[1] Wash the pad with EtOAc.[1]

-

Neutralization: Basify the filtrate with NaOH (2M) or NH4OH to pH >10. Extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry organic layers over Na2SO4, filter, and concentrate in vacuo.

Step 3: Balz-Schiemann Fluorination

Objective: Convert the primary amine to fluoride via the diazonium tetrafluoroborate salt.[1] Safety Note: Diazonium salts can be explosive when dry.[1] Isolate the tetrafluoroborate salt carefully, but do not store it for long periods.

-

Reagents:

Protocol:

-

Salt Formation: Dissolve 5-chloro-8-aminoquinoline (3.0 g, 16.8 mmol) in HBF4 (48% aq., 10 mL) and water (10 mL). Cool to -5°C (ice/salt bath).

-

Diazotization: Add a solution of NaNO2 (1.4 g, 20.1 mmol) in water (3 mL) dropwise, maintaining temperature <-2°C. Stir for 30 min at 0°C.

-

Precipitation: The diazonium tetrafluoroborate salt usually precipitates as a solid.[1] If not, add cold Et2O to induce precipitation.

-

Filtration: Filter the diazonium salt rapidly and wash with cold HBF4 (dilute), then cold Et2O and Acetone. Do not let the cake dry completely on the funnel to avoid cracking/explosion risk.

-

Decomposition (Fluorination): Transfer the damp salt to a flask containing heptane or toluene (inert carrier). Heat the slurry slowly to 90–110°C. Nitrogen gas evolution indicates decomposition.[1]

-

Final Isolation: Once gas evolution ceases, cool the mixture. Wash the organic layer with dilute NaOH (to remove BF3 adducts) and water.

-

Purification: Dry over MgSO4 and concentrate. Purify by flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-Chloro-8-fluoroquinoline.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Identity | Conforms to Structure | 1H NMR, MS |

| CAS Number | 500579-51-1 | Registry |

| Molecular Weight | 181.59 g/mol | Calc.[1][10] |

| Solubility | Soluble in DCM, DMSO, MeOH | - |

Key NMR Diagnostic:

-

1H NMR (CDCl3): Look for the disappearance of the broad NH2 singlet (~4-5 ppm) from the amine precursor.[1] The H-6 and H-7 protons will show complex coupling due to the fluorine atom (

and

References

-

Nitration Protocol: "Novel sulfonaminoquinoline hepcidin antagonists." World Intellectual Property Organization, WO2012110603A1, 2012. (Describes nitration of 5-chloroquinoline to 5-chloro-8-nitroquinoline).

-

Reduction Protocol: "5-Chloroquinolin-8-amine Synthesis." ChemicalBook.[1] (Standard Fe/AcOH reduction for nitroquinolines).

-

General Balz-Schiemann: Schiemann, G., & Balz, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927, 60(5), 1186-1190.[1] (Foundational methodology).

-

CAS Verification: "5-Chloro-8-fluoroquinoline."[1][8][9][10][11] BLD Pharm / Smolecule.[1] CAS: 500579-51-1.[1][8][9][10]

Sources

- 1. 1208626-68-9|4-Chloro-5,8-difluoroquinoline|BLD Pharm [bldpharm.com]

- 2. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 8. 259860-04-3|6-Chloro-7-fluoro-1H-indole|BLD Pharm [bldpharm.com]

- 9. 122509-72-2|6-Chloro-5-fluoroindole|BLD Pharm [bldpharm.com]

- 10. CAS:500579-51-15-Chloro-8-fluoroquinoline-毕得医药 [bidepharm.com]

- 11. Buy 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid [smolecule.com]

Troubleshooting & Optimization